2,2-Diethyl-1,3-propanediol
Overview
Description
Prenderol, also known as 2,2-diethyl-1,3-propanediol, is a simple alkyl diol with the molecular formula C7H16O2. It is known for its sedative, anticonvulsant, and muscle relaxant effects. Prenderol is closely related in structure to meprobamate and numerous other alkyl alcohols and diols with generally comparable activity .
Mechanism of Action
Target of Action
2,2-Diethyl-1,3-propanediol, also known as Prenderol , primarily targets the central nervous system, specifically the spinal interneurons . These interneurons play a crucial role in transmitting signals between sensory neurons and motor neurons.
Mode of Action
The compound has a depressant action on spinal interneurons, similar to that of mephenesin . This interaction results in a decrease in the excitability of these neurons, thereby reducing the transmission of nerve signals. The potency of this compound is approximately one-third of that of mephenesin, and its duration of action is shorter .
Biochemical Pathways
It is known that the compound can react with inorganic acids and carboxylic acids to form esters plus water . It can also be converted to aldehydes or acids by oxidizing agents .
Pharmacokinetics
It is known that the compound has a molecular weight of 1322007 , which may influence its absorption and distribution within the body
Result of Action
The primary result of the action of this compound is a depressant effect on the central nervous system, specifically on spinal interneurons . This leads to a reduction in the transmission of nerve signals, which can have various effects at the molecular and cellular level, depending on the specific physiological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inorganic acids, carboxylic acids, and oxidizing agents can affect the compound’s reactivity . Additionally, the compound’s physical properties, such as its melting point and boiling point , can be influenced by environmental conditions such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2-Diethyl-1,3-propanediol are not well-studied. It is known that similar compounds can interact with various enzymes and proteins. For instance, mephenesin, a structurally related compound, has been shown to have a depressant action on spinal interneurons .
Cellular Effects
It has been suggested that it may have a depressant action on spinal interneurons, similar to that of mephenesin .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to react with inorganic acids and carboxylic acids to form esters plus water. It can also be converted to aldehydes or acids by oxidizing agents .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 334.5 K and a vaporization enthalpy of 80.2 ± 0.2 kJ/mol .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It has been suggested that the compound has a depressant action on spinal interneurons, similar to that of mephenesin .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that similar compounds can be involved in various metabolic pathways. For instance, 1,2-propanediol can be produced from renewable resources through metabolic pathway engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prenderol can be synthesized through the treatment of the aldehyde 2-ethylbutyraldehyde with formaldehyde and potassium hydroxide. This reaction is a crossed Cannizzaro reaction, which yields Prenderol .
Industrial Production Methods: While specific industrial production methods for Prenderol are not extensively documented, the general approach involves the same crossed Cannizzaro reaction on a larger scale, ensuring the purity and yield of the compound are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Prenderol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Prenderol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions typically involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of Prenderol can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield simpler alcohols or hydrocarbons.
Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
Prenderol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Prenderol’s sedative and anticonvulsant properties make it a subject of study in neurobiology and pharmacology.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like epilepsy and muscle spasms.
Industry: Prenderol is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Prenderol is structurally similar to other alkyl diols and alcohols, such as:
Meprobamate: Known for its tranquilizing effects.
2-Methyl-2-propyl-1,3-propanediol: Another alkyl diol with similar sedative properties.
Phenaglycodol: A compound with comparable muscle relaxant effects.
Uniqueness: Prenderol’s unique combination of sedative, anticonvulsant, and muscle relaxant properties, along with its relatively simple structure, makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-diethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCFZPJAHWYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150923 | |
Record name | Prenderol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-76-4 | |
Record name | 2,2-Diethyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prenderol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prenderol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prenderol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prenderol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethylpropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRENDEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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